molecular formula C6H3ClF2N2O2 B6618373 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid CAS No. 1780257-75-1

2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B6618373
CAS No.: 1780257-75-1
M. Wt: 208.55 g/mol
InChI Key: BSLCTSIEJFDKSS-UHFFFAOYSA-N
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Description

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling between organoboronic acids and halides . This reaction typically requires a base to activate the boronic acid, enhancing the polarization of the organic ligand and facilitating transmetallation . The reaction conditions often include the use of palladium catalysts such as Pd(OAc)2 and ligands like PCy3, which are suitable for a diverse array of aryl and vinyl triflates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biochemical and physiological effects.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, pyrazine derivatives are known to interact with protein tyrosine phosphatases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrazine-2-carboxylic acid
  • 5-Fluoropyrazine-2-carboxylic acid
  • 3-Bromo-6-chloropyrazin-2-amine

Uniqueness

2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.

Properties

IUPAC Name

2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2-10-3(1-11-4)6(8,9)5(12)13/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCTSIEJFDKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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